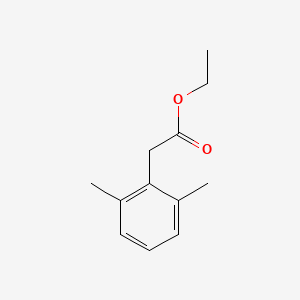
乙酸2-(2,6-二甲苯基)乙酯
描述
Ethyl 2-(2,6-dimethylphenyl)acetate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2,6-dimethylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,6-dimethylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶促改性合成抗氧化剂:与乙酸2-(2,6-二甲苯基)乙酯相关的2,6-二甲氧基苯酚已经过酶促改性,以生成具有更高抗氧化能力的化合物。这展示了在生物活性化合物合成中的潜在应用 (Adelakun 等人,2012).
聚合物模型化合物:关于二聚和三聚2-(对甲苯氧基)乙酸甲醛聚合物模型化合物合成的研究表明在聚合物化学中的潜在应用 (Ninagawa 等人,1974).
药物分子研究:乙酸2-(4-苯甲酰-2,5-二甲苯氧基)乙酯因其药物学意义而受到研究,特别是通过振动光谱和量子化学计算,这表明其在药物开发中的潜力 (Amalanathan 等人,2015).
工程塑料中的萃取结晶:使用乙酸乙酯作为溶剂萃取结晶分离二甲萘异构体,显示了在生产高性能工程塑料中的应用 (Putrawan 和 Soerawidjaja,2004).
抗菌和酶抑制研究:与乙酸2-(2,6-二甲苯基)乙酯的核心结构相关的N'-取代的亚苄基-2-(2,4-二甲苯氧基)乙酰肼已经过抗菌和抗酶活性研究,表明在医学和生化应用中的潜力 (Aziz‐ur‐Rehman 等人,2014).
药物开发中的化学酶促合成:与乙酸2-(2,6-二甲苯基)乙酯相关的化合物的化学酶促合成,如顺式乙基(E)-2-(2,2-二甲基-6-苯乙烯基-1,3-二氧杂环-4-基)乙酸酯,已用于合成 HMG-CoA 还原酶抑制剂瑞舒伐他汀,表明其在药物合成中的相关性 (Ramesh 等人,2017).
二元溶剂混合物中的溶解度研究:在含有乙酸乙酯的二元混合物中二甲苯酚异构体的溶解度研究提供了对溶剂相互作用和在化学工艺优化中的应用的见解 (Domańska,1988).
纺织工业中的分散染料:乙基-2-氨基-4-[(4-氯苯基)氨基羰基]-5-甲硫代苯并噻吩-3-羧酸酯和相关化合物已被用于合成用于聚酯纤维的单偶氮分散染料,展示了其在纺织工业中的应用 (Iyun 等人,2015).
属性
IUPAC Name |
ethyl 2-(2,6-dimethylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSITMINDVYNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,6-dimethylphenyl)acetate | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Diethylamino)methyl]thiophenol](/img/structure/B7993475.png)
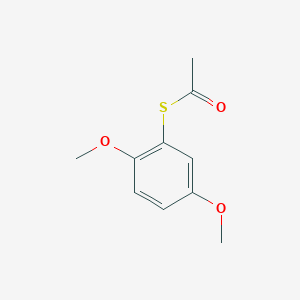

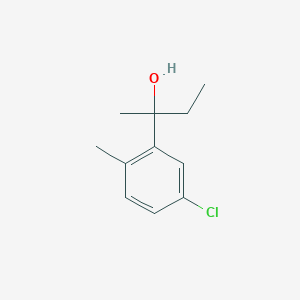
![2-[4-(Methylthio)phenyl]-2-propanol](/img/structure/B7993500.png)
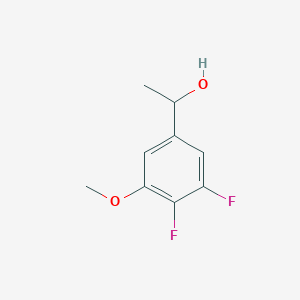


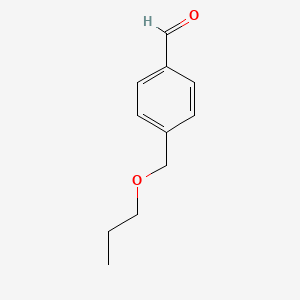
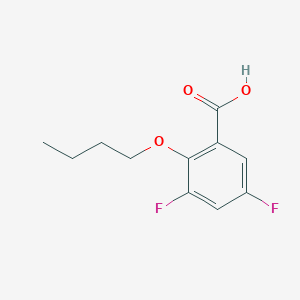


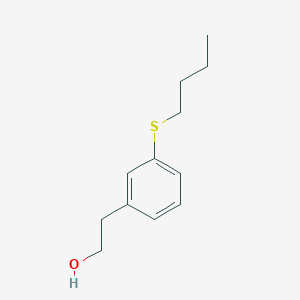
![O2-Ethyl O1-[2-(3-fluorophenyl)ethyl] oxalate](/img/structure/B7993583.png)